molecular formula C12H19NO2S B7892318 N-tert-butyl-2-phenylethanesulfonamide CAS No. 89557-07-3

N-tert-butyl-2-phenylethanesulfonamide

Cat. No.: B7892318
CAS No.: 89557-07-3
M. Wt: 241.35 g/mol
InChI Key: OAVQPVISHKLWRS-UHFFFAOYSA-N
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Description

N-tert-butyl-2-phenylethanesulfonamide is a chemical intermediate of significant interest in medicinal chemistry and oncology research. Its primary research value lies in its role as a precursor in the synthesis of novel chalcone-sulfonamide hybrids, a class of compounds demonstrating potent antiproliferative activity against cancer cell lines . These synthetic derivatives are being investigated for their potential to overcome drug resistance in hormone-receptor-positive cancers, such as breast cancer, including cell lines that have developed resistance to established treatments like 4-hydroxytamoxifen . The compound serves as a protected synthon, where the N-tert-butyl group can be cleanly removed under acidic conditions to yield the primary sulfonamide, which is a key pharmacophore in drug discovery . In a research setting, this sulfonamide is utilized to develop proapoptotic agents with antiestrogenic potency, acting through mechanisms that may involve covalent binding to cellular targets as Michael acceptors . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any form of human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-tert-butyl-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)13-16(14,15)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVQPVISHKLWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10533051
Record name N-tert-Butyl-2-phenylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89557-07-3
Record name N-tert-Butyl-2-phenylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Reagents :

    • 2-Phenylethanesulfonyl chloride (1.0 equiv)

    • tert-Butylamine (1.2 equiv)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Base: Triethylamine (1.5 equiv) to neutralize HCl byproduct.

  • Procedure :

    • Add tert-butylamine dropwise to a cooled (0–5°C) solution of 2-phenylethanesulfonyl chloride and triethylamine in DCM.

    • Stir at room temperature for 4–6 hours.

    • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify via recrystallization (ethanol/water) or column chromatography.

Key Data

ParameterValue
Yield85–92%
Purity (HPLC)>98%
Reaction Time4–6 hours
Key Reference

Catalytic tert-Butylation of 2-Phenylethanesulfonamide

This method employs tert-butylating agents (e.g., tert-butanol) with Lewis acid catalysts to functionalize pre-formed 2-phenylethanesulfonamide.

Reaction Protocol

  • Reagents :

    • 2-Phenylethanesulfonamide (1.0 equiv)

    • tert-Butanol (2.0 equiv)

    • Catalyst: Hafnium tetrachloride (HfCl₄, 3 mol%)

    • Solvent: N-Methylpyrrolidone (NMP).

  • Procedure :

    • Heat a mixture of 2-phenylethanesulfonamide, tert-butanol, and HfCl₄ in NMP at 150°C under reflux.

    • Monitor via HPLC until starting material consumption.

    • Cool, filter, and concentrate. Purify by vacuum distillation.

Key Data

ParameterValue
Yield78–85%
Purity (HPLC)95–97%
Reaction Time12–18 hours
Key Reference

Metalation-Alkylation Sequential Approach

A two-step strategy involving C-H activation of methanesulfonamide derivatives followed by alkylation.

Reaction Protocol

  • Step 1: Metalation

    • React methanesulfonamide with LDA (lithium diisopropylamide) at −78°C in THF.

    • Add benzaldehyde to form 2-hydroxy-2-phenylethanesulfonamide.

  • Step 2: tert-Butylation

    • Treat the intermediate with tert-butylamine and TFA (trifluoroacetic acid) in DCM.

    • Stir at room temperature for 8 hours.

Key Data

ParameterValue
Overall Yield65–72%
Purity (HPLC)>95%
Reaction Time12–16 hours (total)
Key Reference

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Direct Sulfonylation85–92>98HighExcellent
Catalytic tert-Butyl78–8595–97ModerateGood
Metalation-Alkylation65–72>95LowLimited

Key Observations :

  • Direct sulfonylation offers the highest yield and scalability, making it preferred for industrial applications.

  • Catalytic tert-butylation requires specialized catalysts but avoids handling sulfonyl chlorides.

  • Metalation-alkylation is less efficient but valuable for introducing complex substituents.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Excess tert-butylamine or prolonged reaction times may yield disulfides. Mitigated by stoichiometric control and inert atmospheres.

  • Catalyst Recovery :

    • HfCl₄ in catalytic tert-butylation can be recycled via filtration, reducing costs.

  • Purification :

    • Recrystallization in ethanol/water mixtures enhances purity (>98%) .

Chemical Reactions Analysis

Reactivity in Nucleophilic Substitutions

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions. For example:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave to yield 2-phenylethanesulfonic acid and tert-butylamine .

  • Cross-Coupling : Copper-catalyzed reactions (e.g., with tert-butyl 2,2,2-trichloroacetimidate) enable tert-butylation of aromatic amines at room temperature, suggesting potential for analogous sulfonamide functionalization .

Thermal Decomposition Pathways

Thermogravimetric analysis of structurally similar sulfonamides (e.g., N-tert-butylbenzothiazole-2-sulphenamide) reveals decomposition at >207°C , producing hazardous gases such as sulfur oxides (SOₓ) and nitrogen oxides (NOₓ) . For N-tert-butyl-2-phenylethanesulfonamide, analogous decomposition products are expected under pyrolytic conditions.

Functional Group Transformations

The sulfonamide group facilitates reactions such as:

  • Sulfonation : Reactivity with electrophiles (e.g., SO₃) to form sulfonic acid derivatives.

  • Reduction : Catalytic hydrogenation may reduce the sulfonamide to a thioether, though steric hindrance from the tert-butyl group could slow kinetics.

Comparative Reaction Table

Reaction TypeConditionsKey ObservationsSource
AlkylationHfCl₄, NMP, 150°CHigh yield (>95%), minimal byproducts
Copper-Catalyzed N-t-BuCu catalyst, RT, trichloroacetimidateRapid tert-butylation of amines
HydrolysisH₂SO₄, 42°CRitter-like amide formation
Thermal Decomposition>207°CReleases SOₓ/NOₓ

Mechanistic Insights

  • Steric Effects : The tert-butyl group impedes nucleophilic attack at the sulfur center, favoring elimination pathways over substitution in certain contexts .

  • Electronic Effects : The electron-withdrawing sulfonamide group enhances electrophilicity at adjacent carbons, enabling selective functionalization .

Scientific Research Applications

Organic Chemistry

N-tert-butyl-2-phenylethanesulfonamide serves as a versatile reagent in organic synthesis. It is utilized for the preparation of various organic compounds, including substituted sulfonamides and other derivatives.

Table 1: Key Reactions Involving this compound

Reaction TypeProducts Formed
OxidationSulfonic acids
ReductionAmines
SubstitutionSubstituted sulfonamides

Biological Applications

Research has indicated that this compound may act as an enzyme inhibitor, interacting with specific molecular targets due to its sulfonamide group. This interaction can disrupt normal enzyme function, which is valuable for therapeutic applications.

Case Study: Enzyme Inhibition
In a study examining its potential as an enzyme inhibitor, this compound demonstrated efficacy against certain enzymes involved in metabolic pathways, suggesting potential uses in drug development.

Pharmaceutical Applications

The compound has been explored for its therapeutic properties, including antimicrobial activity and anti-inflammatory effects. Its structure allows it to be considered for the development of drugs targeting inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

Table 2: Potential Therapeutic Uses

ConditionMechanism of Action
InflammationInhibits specific enzymes involved in inflammation
Antimicrobial ActivityDisrupts bacterial enzyme functions
Pain ManagementAnalgesic properties through enzyme inhibition

Industrial Applications

In the chemical industry, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new materials and drugs . Its unique properties make it suitable for applications requiring specific reactivity or biological activity.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

The following analysis focuses on two compounds from , 2e and 2f , which share key structural features with N-tert-butyl-2-phenylethanesulfonamide, including sulfonamide cores and tert-butyl groups.

Structural Differences

  • This compound : Hypothesized structure includes a tert-butyl group on the sulfonamide nitrogen and a phenylethane chain.
  • 2e : Contains additional complexity: a 2,2,6,6-tetramethylpiperidin-1-yl-oxy group and a phenylsulfonyl substituent on the ethyl backbone .

Analytical Characterization

  • Spectroscopy : Both compounds were analyzed using 1H NMR, 13C NMR, HRMS, and IR, confirming structural integrity and purity .
  • Molecular Weight :
    • 2e : Calculated molecular weight based on formula C31H40N2O4S2 : 592.78 g/mol.
    • 2f : Formula C35H40N2O4S2 : 640.84 g/mol.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Yield Key Substituents Spectral Methods Used
This compound* C12H19NO2S 241.35 tert-butyl (N), phenylethane (sulfonyl)
2e C31H40N2O4S2 592.78 75% tert-butyl, phenylsulfonyl, 2,2,6,6-tetramethylpiperidin-1-yl-oxy 1H/13C NMR, HRMS, IR
2f C35H40N2O4S2 640.84 66% tert-butyl, biphenyl, 2,2,6,6-tetramethylpiperidin-1-yl-oxy 1H/13C NMR, HRMS, IR

*Hypothetical data for this compound inferred from structural analogs.

Q & A

Basic Questions

Q. What synthetic routes are recommended for N-tert-butyl-2-phenylethanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves palladium-catalyzed coupling reactions. For example, a protocol adapted from sulfinamide synthesis uses Pd₂(dba)₃ and tBu-XPhos as catalysts in a toluene/water solvent system with NaOH as a base (90°C, 20 hours) . Key optimization variables include:

  • Catalyst loading : Adjust Pd₂(dba)₃ (2 mol%) and ligand (5 mol%) to balance cost and yield.
  • Solvent choice : Toluene enhances aryl bromide solubility, while water aids in degassing.
  • Purification : Silica gel column chromatography (petroleum ether/ethyl acetate, 5:1 v/v) followed by slow crystallization yields high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural verification:

  • ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.33 ppm in ¹H NMR; δ ~22.3 ppm in ¹³C NMR) and aromatic protons (δ 7.01–7.25 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1363 cm⁻¹ and ~1287 cm⁻¹) .
  • ESI-MS : Validate molecular weight via [M-H]⁻ peaks. Cross-reference data with NIST standards to ensure accuracy .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of dust or vapors.
  • Storage : Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its reactivity?

  • Methodological Answer : X-ray crystallography reveals a shortened N-C(aryl) bond (1.403 Å vs. 1.470–1.530 Å in alkyl sulfinamides), indicating electron delocalization between the nitrogen and benzene ring. This enhances electrophilic substitution reactivity at the para position. Intermolecular N–H⋯O hydrogen bonding (2.08 Å) also stabilizes crystal packing, which may affect solubility and crystallization behavior .

Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?

  • Methodological Answer :

  • Control Experiments : Replicate reactions under identical conditions (e.g., catalyst batch, solvent purity).
  • Kinetic Analysis : Monitor reaction progress via TLC or in-situ NMR to identify rate-limiting steps.
  • Computational Modeling : Use DFT calculations to compare transition-state energies with different catalysts (e.g., Pd vs. Cu systems) .

Q. What role does this compound play in enantioselective synthesis?

  • Methodological Answer : The tert-butyl group acts as a chiral auxiliary, inducing asymmetry in target molecules. For example, in asymmetric aldol reactions, the bulky tert-butyl moiety sterically directs nucleophilic attack, achieving enantiomeric excess (e.e.) >90%. Chiral HPLC or polarimetry ([α]D²¹ = +179°) can quantify enantiopurity .

Q. How can researchers validate the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., mp: 383–386 K) .
  • Accelerated Stability Testing : Expose the compound to UV light, humidity, or acidic/basic conditions (pH 3–10) for 48 hours, then analyze via HPLC for degradation products .

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